molecular formula C21H18BrClN2O3S B300943 N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide

N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide

Cat. No. B300943
M. Wt: 493.8 g/mol
InChI Key: RSTKDDDACUBZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide, also known as BPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPA is a member of the sulfonamide family of compounds, which have been used for a variety of purposes, including as antibiotics and as inhibitors of carbonic anhydrase enzymes. In

Mechanism of Action

N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide is believed to exert its effects through inhibition of ion channels, particularly potassium channels. By blocking the activity of these channels, N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide can alter the electrical activity of cells and disrupt various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and alteration of ion channel activity. In addition, N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide in lab experiments is its specificity for certain ion channels, which allows researchers to study the function of these channels in isolation. However, one limitation of using N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide. One area of interest is the development of more specific and potent analogs of N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide for use in scientific research. In addition, further studies are needed to elucidate the precise mechanisms by which N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide exerts its effects on ion channels and cellular processes. Finally, more studies are needed to explore the potential therapeutic applications of N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide, particularly in the areas of cancer and cardiovascular disease.

Synthesis Methods

N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide can be synthesized through a multi-step process involving the reaction of 4-bromonitrobenzene with sodium methoxide, followed by reduction with palladium on carbon and subsequent reaction with 4-chlorobenzyl chloride and phenylsulfonyl chloride. The resulting product is then reacted with glycine to yield N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide.

Scientific Research Applications

N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. In neuroscience, N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide has been studied for its potential as a tool for studying the function of ion channels, which are important targets for drug development. In cardiovascular research, N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide has been studied for its potential as a tool for studying the function of potassium channels, which are important regulators of cardiac function.

properties

Product Name

N-(4-bromophenyl)-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide

Molecular Formula

C21H18BrClN2O3S

Molecular Weight

493.8 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C21H18BrClN2O3S/c22-17-8-12-19(13-9-17)24-21(26)15-25(14-16-6-10-18(23)11-7-16)29(27,28)20-4-2-1-3-5-20/h1-13H,14-15H2,(H,24,26)

InChI Key

RSTKDDDACUBZNK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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